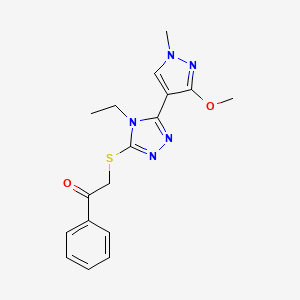
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone, also known by its CAS number 1014053-28-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antifungal, antibacterial, and anticancer properties.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₂S |
| Molecular Weight | 357.43 g/mol |
| CAS Number | 1014053-28-1 |
The structure includes a triazole ring, which is known for its diverse biological activity, particularly in medicinal chemistry.
Antifungal Activity
The 1,2,4-triazole moiety is well-documented for its antifungal properties. Research indicates that derivatives of this class exhibit significant activity against various fungal pathogens. The mechanism of action typically involves the inhibition of cytochrome P450-dependent enzymes crucial for ergosterol biosynthesis in fungi. This leads to the accumulation of toxic sterols and ultimately fungal cell death .
Case Study: Antifungal Efficacy
A study evaluating various triazole derivatives reported that compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values indicating good antifungal activity against strains like Candida albicans and Aspergillus niger. The MIC values ranged from 0.06 to 8 μg/mL depending on the structural modifications of the triazole .
Antibacterial Activity
In addition to antifungal properties, compounds containing the triazole scaffold have shown promising antibacterial activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings
A comparative study highlighted that certain triazole derivatives exhibited antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural characteristics were found to inhibit Staphylococcus aureus and Escherichia coli, with IC50 values indicating moderate to high efficacy .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been a focal point of investigation.
Case Study: Anticancer Activity
A study involving various triazole derivatives demonstrated that some compounds could effectively inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer). The reported IC50 values ranged from 6.2 μM to 43.4 μM for different derivatives .
Summary of Biological Activities
属性
IUPAC Name |
2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-4-22-15(13-10-21(2)20-16(13)24-3)18-19-17(22)25-11-14(23)12-8-6-5-7-9-12/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQFCFQSRCRPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














